3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a pyrazolopyridazine core. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the following steps:
Formation of the Pyrazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable starting materials under reflux conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the core structure to introduce the methyl groups at the 3, 4, and 6 positions. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the pyrazolopyridazine core can yield dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with varied biological activities.
Scientific Research Applications
3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It has been used in studies investigating the role of trifluoromethyl groups in enhancing the biological activity and stability of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathway Modulation: It can modulate pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds share a similar trifluoromethyl group and have shown promising anti-cancer properties.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
The uniqueness of 3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one lies in its specific combination of a pyrazolopyridazine core with a trifluoromethyl group, which enhances its stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H13F3N4O |
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Molecular Weight |
322.28 g/mol |
IUPAC Name |
3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C15H13F3N4O/c1-8-12-9(2)22(20-13(12)14(23)21(3)19-8)11-6-4-5-10(7-11)15(16,17)18/h4-7H,1-3H3 |
InChI Key |
GDZYPCPZFUHZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C(=O)C2=NN1C3=CC=CC(=C3)C(F)(F)F)C)C |
Origin of Product |
United States |
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